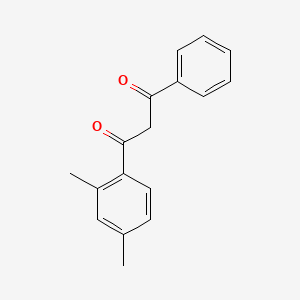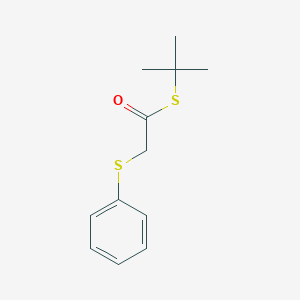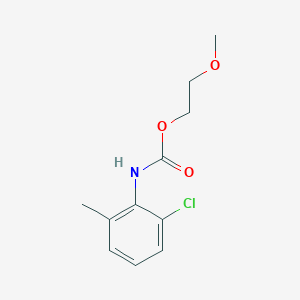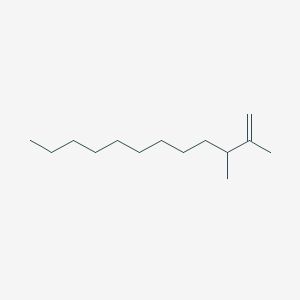
2,3-Dimethyldodec-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyldodec-1-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C14H28, and it is characterized by the presence of two methyl groups attached to the second and third carbon atoms of a dodecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with a dodecene in the presence of a strong acid catalyst can yield this compound. The reaction typically requires temperatures ranging from 50°C to 100°C and may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. The process may also include purification steps such as distillation or chromatography to isolate the desired product from reaction by-products.
化学反应分析
Types of Reactions
2,3-Dimethyldodec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, the reaction with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at elevated pressures.
Substitution: Bromine in an inert solvent such as carbon tetrachloride (CCl4) under ambient conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethyldodecan-1-ol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of 2,3-dimethyldodecane.
Substitution: Formation of 2,3-dibromo-2,3-dimethyldodecane.
科学研究应用
2,3-Dimethyldodec-1-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and polymer additives.
作用机制
The mechanism by which 2,3-Dimethyldodec-1-ene exerts its effects depends on the specific reaction or application. In catalytic reactions, the double bond can interact with metal catalysts to form intermediate complexes that facilitate the transformation of the molecule. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
2,3-Dimethyldodec-1-ene can be compared with other similar alkenes such as:
2,3-Dimethylbut-2-ene: A smaller alkene with similar structural features but different reactivity due to its shorter chain length.
2,3-Dimethylhex-1-ene: Another alkene with a similar substitution pattern but different physical and chemical properties due to its chain length.
2,3-Dimethyloct-1-ene: A compound with a longer chain, exhibiting different reactivity and applications.
属性
CAS 编号 |
62862-17-3 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC 名称 |
2,3-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChI 键 |
RYBBLEAVBUIWHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
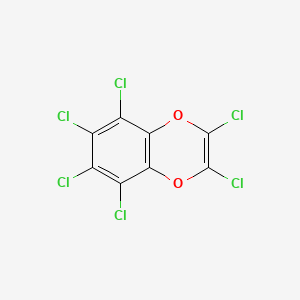
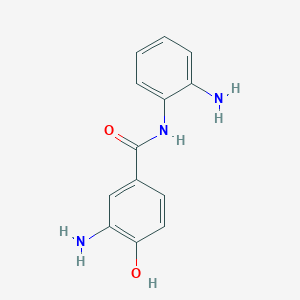
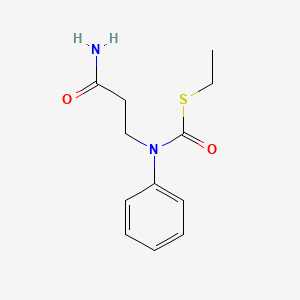
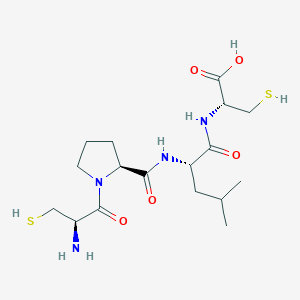
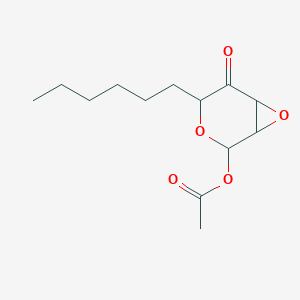

![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
